N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole precursors with alkylating agents under controlled conditions. One common method involves the alkylation of 1-ethyl-3-methyl-1H-pyrazole with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 3-methyl-1-(propan-2-yl)-1H-pyrazole
- N-methyl-1H-pyrazole derivatives
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its dual pyrazole structure and specific alkyl substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-6-18-8-13(11(4)16-18)7-15-14-9-19(10(2)3)17-12(14)5/h8-10,15H,6-7H2,1-5H3 |
InChI Key |
NWTGQJCXOXFXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C(C)C |
Origin of Product |
United States |
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